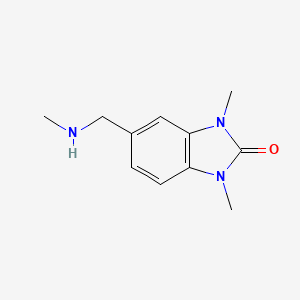

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one

Description

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is a substituted benzimidazolone derivative characterized by dimethyl groups at the 1- and 3-positions and a methylaminomethyl substituent at the 5-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-12-7-8-4-5-9-10(6-8)14(3)11(15)13(9)2/h4-6,12H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUGXGZIXONRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424544 | |

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881450-62-0 | |

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to 1,3-Dihydro-2H-benzimidazol-2-one

Starting from 4-methyl-1,2-phenylenediamine , the benzimidazolone core is formed by heating with suitable reagents (e.g., urea or carbonyl sources) to induce cyclization, yielding 5-methyl-1,3-dihydro-2H-benzimidazol-2-one as a key intermediate.

This intermediate serves as the scaffold for further functionalization.

Introduction of Methyl Groups at N-1 and N-3 Positions

The N-methylation at positions 1 and 3 is typically achieved by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

For example, the reaction of the benzimidazolone core with methyl iodide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent leads to selective dimethylation at the nitrogen atoms.

Functionalization at the 5-Position: Methylaminomethyl Substitution

The 5-position methylaminomethyl group is introduced via nucleophilic substitution or aminomethylation reactions.

A common approach involves the reaction of the 5-position with formaldehyde and methylamine (or methylamine equivalents) under reductive amination conditions, leading to the formation of the methylaminomethyl substituent.

Alternatively, halomethyl derivatives at the 5-position can be reacted with methylamine to substitute the halogen with the methylaminomethyl group.

Representative Preparation Method (Literature-Based)

Alternative Synthetic Routes and Oxidation Steps

Some patents describe the preparation of related benzimidazolone derivatives via oxidation of methylthio precursors using hydrogen peroxide in acetic acid or ethanol under reflux conditions, followed by purification steps.

These methods can be adapted for preparing substituted benzimidazolones with different side chains, potentially applicable to the target compound.

Analytical and Purification Techniques

Purification is typically achieved by crystallization from solvent mixtures such as 2-propanol/water or by column chromatography using silica gel with hexane-ethyl acetate eluents.

Characterization includes melting point determination, NMR spectroscopy, and LC-MS to confirm purity and structure.

Summary Table of Preparation Methods

Research Findings and Notes

The nitration and substitution chemistry of benzimidazolones have been extensively studied, showing that the 5-position is reactive for nucleophilic substitution, enabling introduction of aminoalkyl groups.

The methylation steps require careful control to avoid over-alkylation or side reactions.

The final compound exhibits good thermal stability and purity when prepared via these methods.

Yields vary depending on reaction conditions but generally range from moderate to high (60-85%).

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoimidazole derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is used in various scientific research applications, including:

Chemistry: As a reagent in synthetic organic chemistry.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of benzimidazolone derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Key Structural and Functional Comparisons

- Substituent Position and Size: The 1,3-dimethyl groups in the target compound contrast with 1,3-diethyl in NS4591. The 5-methylaminomethyl substituent introduces a secondary amine, enabling hydrogen bonding and steric effects distinct from 5-amino () or 4,5-dichloro () moieties.

- Biological Activity: NS4591’s dichloro and diethyl groups confer selectivity for KCa2.x/KCa3.1 channels, doubling currents at submicromolar concentrations . In contrast, the target compound’s methylaminomethyl group may favor interactions with amine-binding receptors or enzymes. GF-4’s bulky cyclooctylmethyl group highlights how steric bulk at the 1-position can enhance receptor specificity (nociceptin receptor vs. ion channels) .

- Synthetic Utility: notes that 5-amino-6-methyl-1,3-dihydro-benzoimidazol-2-one acts as a nucleophilic catalyst, whereas the target compound’s methylaminomethyl group could facilitate alternative reaction pathways or metal coordination .

Physicochemical Properties

- Solubility and Stability: Diethyl-substituted analogs (e.g., NS4591) are likely less water-soluble than dimethyl derivatives due to increased hydrophobicity. The hydrochloride salt of 5-amino-1,3-diethyl-benzimidazolone (CAS 24786-48-9) demonstrates the role of salt formation in improving bioavailability . The methylaminomethyl group in the target compound may enhance solubility in polar aprotic solvents compared to halogenated analogs.

Biological Activity

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one (CAS Number: 881450-62-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article provides an in-depth examination of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- Structure : The compound features a benzoimidazole core with two methyl groups and a methylaminomethyl substituent, which contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. A significant study evaluated its efficacy against neuroblastoma and glioblastoma cells, revealing that it exhibits lethal concentrations (LC50) that are significantly lower than those of existing chemotherapeutic agents.

- Cytotoxicity : The compound demonstrated an LC50 of 18.9 nM against BE cells (a glioblastoma line), which is approximately 15 times more effective than a comparator drug currently in clinical trials .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that it disrupts normal cell cycle progression .

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed following treatment, including nuclear fragmentation and increased nuclear size heterogeneity .

Study 1: Efficacy in Cancer Cell Lines

A comprehensive evaluation was conducted using the NCI 60-cell panel, which assesses the activity of compounds across various cancer cell types. The results indicated that:

- The compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types.

- Notably, it was found to be particularly effective when combined with radiation therapy, enhancing the radiosensitivity of tumor cells .

| Cell Line | LC50 (nM) | Comparison Drug LC50 (μM) |

|---|---|---|

| BE (Glioblastoma) | 18.9 | >3 |

| U87 (Glioblastoma) | 200 | >3 |

| SK (Neuroblastoma) | 35 | >3 |

Study 2: Biodistribution and Pharmacokinetics

A biodistribution study in murine models demonstrated favorable brain uptake after oral administration, attributed to the compound's hydrophobic properties. This characteristic is critical for developing therapies targeting brain tumors due to the blood-brain barrier's restrictive nature .

Q & A

Q. How can researchers optimize the synthesis of 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions in benzimidazole derivatives, as demonstrated in multi-step syntheses of analogous compounds .

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts (e.g., tetra--butylammonium bromide) improve alkylation efficiency, as shown in the synthesis of 1-dodecyl-benzimidazol-2-one derivatives .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions, particularly in cyclization steps .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) ensures high purity. Yield and purity should be validated using HPLC (C18 column, UV detection) and elemental analysis (C, H, N) .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- H and C NMR : Assign methyl groups (δ 2.5–3.5 ppm for N–CH) and the methylaminomethyl side chain (δ 3.1–3.7 ppm for –CH–NH–). Aromatic protons in the benzimidazole core appear at δ 6.8–7.5 ppm .

- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm) and NH/CH vibrations (2800–3200 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) with <2 ppm error .

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances confidence in structural assignments .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) contribute to understanding the electronic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) provide insights into:

- Electron distribution : HOMO-LUMO gaps predict reactivity, with lower gaps favoring electrophilic substitution at the benzimidazole core .

- Tautomerism : Stability of keto-enol forms in the 1,3-dihydro-2-one moiety, influenced by methylaminomethyl substitution .

- Non-covalent interactions : Van der Waals forces and hydrogen bonding patterns, critical for crystallization behavior (e.g., chain length effects in alkylated derivatives) .

Discrepancies between theoretical and experimental UV-Vis spectra (e.g., solvatochromic shifts) may require solvent effect modeling (PCM or SMD solvation models) .

Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental pharmacological data?

Methodological Answer:

- Systematic SAR studies : Compare bioactivity of analogs with varied substituents (e.g., halogenation at position 5 or alkyl chain length) to identify structural determinants of activity. For example, antiparkinsonian efficacy in GF-4 analogs correlates with cyclooctylmethyl substitution .

- Binding mode validation : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can reconcile conflicting data. For instance, NS4591’s SK/IK channel modulation depends on trifluoromethyl group orientation, which may not align with initial docking poses .

- In vitro-in vivo correlation (IVIVC) : Use ex vivo tissue models (e.g., guinea pig detrusor smooth muscle) to validate computational predictions of EC values .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, such as antiparkinsonian effects?

Methodological Answer:

- Primary neuronal cultures : Assess dopaminergic neuron protection against MPP-induced toxicity, with readouts for mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA assay) .

- SK/IK channel assays : Measure hyperpolarization in HEK293 cells expressing hSK2/hIK channels using patch-clamp electrophysiology. NS4591 analogs show EC values <10 µM in similar setups .

- Microglial activation models : Quantify TNF-α/IL-6 suppression in LPS-stimulated BV2 cells to evaluate anti-neuroinflammatory potential .

Q. How can crystallization challenges be addressed to obtain high-quality X-ray diffraction data for structural confirmation?

Methodological Answer:

- Solvent screening : Use ethanol/water or DMSO/ether vapor diffusion for slow crystallization. highlights ethanol as optimal for benzimidazole derivatives .

- Temperature gradients : Gradual cooling (0.5°C/hour) from reflux to room temperature minimizes crystal defects .

- Hydrogen bonding optimization : Introduce trifluoromethyl or methoxy groups to enhance crystal packing via halogen bonding or π-π stacking .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations (LC-MS/MS) to identify bioavailability limitations. GF-4 analogs with logP >3.5 show improved brain penetration .

- Metabolite identification : Use hepatic microsomes (human/rat) to detect rapid phase I/II metabolism. Methylaminomethyl groups may undergo N-demethylation, reducing activity .

- Off-target screening : Profile against CYP450 isoforms (e.g., CYP3A4) and hERG channels to rule out toxicity-driven discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.